molecular formula C8H15NO2 B590486 Diethylaminopropyne formate CAS No. 125678-52-6

Diethylaminopropyne formate

Cat. No. B590486
CAS RN: 125678-52-6
M. Wt: 157.213
InChI Key: FZMMJXJELVVLLB-UHFFFAOYSA-N
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Description

Diethylaminopropyne formate, also known as PABS, is a chemical compound with the CAS number 125678-52-6 . It is used as a top brightener and strong leveling agent in nickel baths . The compound is acidified from DEP with formic acid to make the coating delicate fullness .


Synthesis Analysis

The synthesis of Diethylaminopropyne formate involves the acidification of high-purity DEP with formic acid . It can be utilized to introduce the diethylaminopropyne functional group into target molecules, enabling the creation of complex organic compounds .


Molecular Structure Analysis

The molecular formula of Diethylaminopropyne formate is C8H15NO2 . It has a molecular weight of 157.21 .


Physical And Chemical Properties Analysis

Diethylaminopropyne formate appears as a clear yellowish liquid . It has a density of 1.02-1.06 g/cm3 at 20℃ and a refractive index of 1.4190-1.4320 at 20℃ . The compound has a pH range of 4.0-5.8 and is well soluble in water at 20℃ .

Scientific Research Applications

  • Stereoselective Reactions and Structural Analysis : 1-Diethylaminopropyne reacts stereoselectively with certain chromium compounds, leading to the formation of new compounds characterized spectroscopically and confirmed by X-ray analysis (Dötz, Fügen-Köster, & Neugebauer, 1979).

  • Catalysis in Chemical Processes : In a study on the hydrogenation of carbon dioxide to formate and formamide, diethylamine played a crucial role in the metal–ligand cooperation mechanism, emphasizing the importance of diethylamine derivatives in catalytic processes (Yan, Ge, & Yang, 2018).

  • Methanol Synthesis : Research has shown that diethylamine can react with carbon monoxide/hydrogen to produce methyldiethylamine, providing insights into the methylation process and methanol synthesis (Vedage, Herman, & Klier, 1985).

  • Synthesis of 3-Trimethylsilyl-1-Diethylaminopropyne : Studies have been conducted on the synthesis of 3-Trimethylsilyl-1-Diethylaminopropyne, a derivative of 1-diethylaminopropyne, showing its potential in creating new chemical entities (Pennanen, 1980).

  • Application in Polymer Technology : Diethylaminopropyne formate derivatives have been used in the manufacturing of environmentally friendly polypropylene film, highlighting its significance in materials science and engineering (Pushkin & Rabosh, 2015).

  • Medical and Pharmaceutical Applications : The compound has been used in innovative methods for preparing porous, spongelike poly(lactide-co-glycolide) microspheres, indicating its relevance in drug delivery and medical research (Lee & Sah, 2016).

  • Fullerene Chemistry : It reacts with fullerene to produce novel compounds, demonstrating its utility in the field of fullerene chemistry and materials science (Bernstein & Foote, 1998).

Future Directions

The future directions of Diethylaminopropyne formate could involve its further exploration as a versatile building block in organic synthesis . Its use as a top brightener and strong leveling agent in nickel baths also suggests potential applications in surface treatment processes .

properties

IUPAC Name

N,N-diethylprop-2-yn-1-amine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h1H,5-7H2,2-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMJXJELVVLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylaminopropyne formate

CAS RN

463931-04-6, 125678-52-6
Record name Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463931-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+)
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